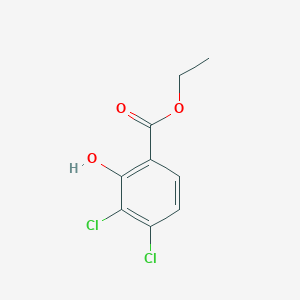

Ethyl 3,4-dichloro-2-hydroxybenzoate

Description

Ethyl 3,4-dichloro-2-hydroxybenzoate is a substituted benzoate ester featuring hydroxyl (-OH) and chlorine (-Cl) groups at the 2-, 3-, and 4-positions of the aromatic ring, with an ethyl ester moiety at the carboxyl group. This compound is structurally tailored for applications in pharmaceutical intermediates, agrochemicals, or specialty materials due to its reactive substituents.

Properties

IUPAC Name |

ethyl 3,4-dichloro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSPQBAERHVNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Nitration Precursors

A closely related compound, ethyl 2,3-dichloro-4-nitrobenzoate, has been synthesized via nitration and chlorination steps, which can inform the preparation of ethyl 3,4-dichloro-2-hydroxybenzoate due to structural similarities.

Step 1: Nitration

Starting from a suitable benzoate precursor (compound A), nitration is performed using 65% nitric acid and concentrated sulfuric acid at low temperatures (0–2 °C), followed by heating to 25–35 °C for 24–26 hours. This yields a nitro-substituted intermediate (compound B) with high yield (~94%) and purity (~98%).Step 2: Oxidation and Chlorination

Compound B is then oxidized using potassium permanganate in the presence of pyridine and water at 85–90 °C for 23–26 hours to give compound C. Subsequently, compound C is treated with thionyl chloride and ethanol at 60–85 °C to form the ethyl ester derivative (compound D).

Although this method is for a nitro derivative, similar chlorination and esterification strategies can be adapted for the hydroxy derivative by replacing nitration with hydroxylation or demethylation steps.

Esterification of Hydroxybenzoic Acids

Esterification is a critical step to convert the carboxylic acid group into the ethyl ester. A patented process for hydroxybenzoic acid esterification provides a robust method:

Reaction Conditions :

Hydroxybenzoic acid is reacted with an alcohol (ethanol) in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction temperature ranges from 50 °C to 120 °C, typically around 70 °C to 85 °C, for 1 to 5 hours.Solvent and Catalysts :

The process can be carried out in organic solvents or neat. Nonquaternizable tertiary amines may be used to improve selectivity and yield.Yields and Selectivity :

This method achieves high conversion rates (up to 95%) and good selectivity for O-alkylation, avoiding undesired side reactions.Workup :

After reaction completion, the mixture is cooled, neutralized, and the ester is extracted using solvents like ethyl acetate or methyl isobutyl ketone, followed by drying and concentration.

Specific Preparation Example from Patent Literature

A related compound, 3-hydroxy-4-methoxybenzoic acid methyl ester, is prepared as follows, which can be adapted for this compound:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-hydroxy-4-methoxybenzoic acid (10 g), methanol (100 mL), concentrated sulfuric acid (1.5 mL) | Stirred at room temperature, then refluxed at 85 °C for 6 hours | 98.8 |

| 2 | Workup: Concentration under reduced pressure at 50 °C, dissolved in ethyl acetate, washed with sodium bicarbonate, water, and brine, dried over sodium sulfate | Purified methyl ester obtained | - |

Following this, a Mannich-type reaction introduces a dimethylaminomethyl group, which is then reduced and demethylated to yield the hydroxybenzoate derivative.

Proposed Preparation Route for this compound

Based on the above methods and literature, the following synthetic route is proposed:

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Selective chlorination of 2-hydroxybenzoic acid or ethyl 2-hydroxybenzoate | Chlorinating agents such as chlorine gas or N-chlorosuccinimide | Controlled temperature, solvent like acetic acid or dichloromethane | Introduce chlorine at 3 and 4 positions |

| 2 | Esterification of 3,4-dichloro-2-hydroxybenzoic acid | Ethanol, acid catalyst (e.g., sulfuric acid) | Reflux at 70–85 °C for 3–6 hours | Forms ethyl ester |

| 3 | Purification | Extraction with ethyl acetate, washing, drying | Standard organic workup | Isolate pure this compound |

Analytical Data and Yields

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chlorination + Esterification | Direct chlorination of hydroxybenzoic acid followed by esterification | Straightforward, high yield | Requires careful control of chlorination |

| Nitration + Oxidation + Esterification (Adapted) | Multi-step with nitration and oxidation before esterification | High purity intermediates | More complex, longer reaction times |

| Direct Esterification of Hydroxybenzoic Acid | Acid-catalyzed esterification with ethanol | Simple, scalable | May require purification to remove side products |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dichloro-2-hydroxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Ester hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Ester hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Ester hydrolysis: 3,4-dichloro-2-hydroxybenzoic acid and ethanol.

Oxidation: 3,4-dichloro-2-hydroxybenzaldehyde or 3,4-dichloro-2-hydroxybenzoquinone.

Scientific Research Applications

Ethyl 3,4-dichloro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of ethyl 3,4-dichloro-2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Key Observations:

- Chlorine vs. Methoxy groups (e.g., in Ethyl 2-chloro-3,4-dimethoxybenzoate) reduce polarity compared to hydroxyl analogs .

- Symmetrical vs. Asymmetrical Substitution : Ethyl 3,5-dichloro-2-hydroxybenzoate (symmetrical Cl at 3,5 positions) may exhibit distinct crystallinity or stability compared to the asymmetrical 3,4-dichloro analog.

Physicochemical Properties

Available data highlight trends in molecular weight, polarity, and lipophilicity:

| Compound Name | Molecular Weight | LogP (Calculated) | PSA (Ų) | Notes |

|---|---|---|---|---|

| Ethyl 3,5-dichloro-2-hydroxybenzoate | 235.064 | ~2.5 (estimated) | ~57 | Moderate lipophilicity |

| Ethyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate | 265.09 | 2.8897 | 66.76 | Higher PSA due to two -OH groups |

| Ethyl 2-chloro-3,4-dimethoxybenzoate | 244.67 | ~1.8 (estimated) | ~45 | Lower PSA due to methoxy groups |

Key Insights:

- Polar Surface Area (PSA) : Compounds with multiple hydroxyl groups (e.g., Ethyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate, PSA = 66.76 Ų) are more polar, enhancing solubility in polar solvents but reducing membrane permeability.

- LogP Trends : Methyl and chlorine substituents increase LogP, favoring lipid solubility. For example, Ethyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate has a LogP of 2.89, making it suitable for lipid-rich environments .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3,4-dichloro-2-hydroxybenzoate, and what factors influence reaction yields?

Methodological Answer: A common approach involves esterification of 3,4-dichloro-2-hydroxybenzoic acid with ethanol under acidic or catalytic conditions. For example, refluxing with a dehydrating agent (e.g., sulfuric acid or DCC) can drive ester formation. Reaction yield optimization depends on:

- Solvent choice : Polar aprotic solvents like DMSO may enhance solubility but require careful temperature control to avoid side reactions (e.g., sulfoxide by-products) .

- Reaction time : Extended reflux durations (e.g., 12–18 hours) are typical for high conversions, though prolonged heating may degrade thermally sensitive substrates.

- Purification : Crystallization using water-ethanol mixtures (as in analogous syntheses) can improve purity and yield .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the ester linkage (e.g., ethyl group signals at δ ~1.3 ppm for CH and ~4.3 ppm for CH) and substituent positions (aromatic protons and hydroxyl groups) .

- Melting Point Analysis : Compare observed m.p. with literature values (e.g., analogous compounds show m.p. ranges of 140–160°C) .

- HPLC Assay : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to quantify purity. Calibrate with a reference standard .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and minimize by-products?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzymes (lipases) for greener, high-yield esterification.

- Microwave-Assisted Synthesis : Reduce reaction time and energy input while maintaining yield (e.g., 30 minutes vs. 18 hours under conventional reflux) .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted acid or diethyl esters) and adjust stoichiometry or solvent accordingly.

Q. How can contradictory data regarding the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

- pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ ~280 nm) and HPLC.

- Kinetic Modeling : Fit degradation data to zero-order or first-order models to predict shelf-life. For example, hydroxyl group deprotonation at high pH may accelerate hydrolysis .

- Structural Confirmation : After degradation, isolate products via column chromatography and characterize using NMR and HRMS to identify breakdown pathways.

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the hydroxyl and ester groups may act as hydrogen-bond donors or acceptors .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water or ethanol) to assess aggregation or solubility limitations.

- Docking Studies : If targeting biological activity, dock the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.